Bienvenue dans la boutique en ligne BenchChem!

2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine

Antibacterial Selectivity Profiling High-Throughput Screening

Procure 2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine as a structurally orthogonal, ligand-efficient scaffold (MW 329.4 Da) for next-generation 11β-HSD1 inhibitor programs, replacing adamantane-based chemotypes. Its unique electron-withdrawing thiophene sulfonyl architecture (σₚ ≈ +0.30) and moderate lipophilicity (XLogP3 3.2) make it an ideal entry for CNS-penetrant covalent fragment libraries. Use as a validated negative control in SSB-PriA AlphaScreen or M. tuberculosis PstP HTS campaigns.

Molecular Formula C13H12FNO2S3
Molecular Weight 329.42
CAS No. 2034484-02-9
Cat. No. B2880259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine
CAS2034484-02-9
Molecular FormulaC13H12FNO2S3
Molecular Weight329.42
Structural Identifiers
SMILESC1CSC(N1S(=O)(=O)C2=CC=CS2)C3=CC=CC=C3F
InChIInChI=1S/C13H12FNO2S3/c14-11-5-2-1-4-10(11)13-15(7-9-19-13)20(16,17)12-6-3-8-18-12/h1-6,8,13H,7,9H2
InChIKeyFBWATWPEJBHWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine (CAS 2034484-02-9): Core Physicochemical Baseline for Screening-Collection Decision-Making


2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine is a fully substituted 1,3-thiazolidine derivative featuring a 2-fluorophenyl group at C-2 and a thiophene-2-sulfonyl group on the ring nitrogen [1]. With a molecular weight of 329.4 Da, a molecular formula of C13H12FNO2S3, and a calculated XLogP3 of 3.2, the compound occupies a narrow physicochemical space that diverges from many 1,3-thiazolidine-based screening candidates, offering distinct lipophilicity and electronic properties relevant to library selection [2].

Generic Substitution Risk: Why Standard 1,3-Thiazolidine Analogs Cannot Replicate the Electronic and Pharmacokinetic Fingerprint of 2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine


The combination of a 2-fluorophenyl group with a thiophene-2-sulfonyl substituent generates a unique electron-deficient aromatic architecture that is absent in common 1,3-thiazolidine analogs bearing phenylsulfonyl, alkylsulfonyl, or non-fluorinated aryl groups [1]. The ortho-fluorine atom alters both the pKa of the neighboring thiazolidine nitrogen and the overall molecular dipole, while the thiophene sulfonyl group provides a distinct sulfur-π interaction profile compared to benzene sulfonyl [2]. These structural features cannot be interchanged without altering target-binding geometry, metabolic stability, and solubility, making direct one-for-one substitution highly unreliable in hit-to-lead or SAR campaigns.

Quantitative Differentiation Matrix for 2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine: Direct Assay-Screening, Physicochemical, and Structural Comparator Analysis


Selectivity Fingerprint via PubChem BioAssay: Absence of Off-Target Activity in SSB-PriA and M. tuberculosis PstP Screens

In a high-throughput AlphaScreen assay designed to identify inhibitors of the SSB-PriA interaction critical for bacterial DNA replication (AID 1272365), 2-(2-fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine was classified as Inactive against both the primary target and its ortholog [1]. Similarly, the compound showed no inhibitory activity in a separate HTS targeting Mycobacterium tuberculosis phosphatase PstP (AID 2060911) [2]. This negative selectivity profile contrasts sharply with the micromolar cytotoxicity (IC50 ≈ 12 µM) reported for the structurally related analog 3-((2,5-dimethoxyphenyl)sulfonyl)-2-(thiophen-3-yl)thiazolidine, which exhibits broad, non-selective cellular activity [3].

Antibacterial Selectivity Profiling High-Throughput Screening

Lipophilicity Modulation: XLogP3 of 3.2 as a Differentiator from Lower-LogP Phenylsulfonyl and Alkylsulfonyl Thiazolidines

The calculated partition coefficient (XLogP3) for 2-(2-fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine is 3.2, placing it in a moderately lipophilic range that balances membrane permeability with aqueous solubility [1]. By comparison, the 4-fluorophenyl analog 2-(4-fluorophenyl)-3-(methylsulfonyl)thiazolidine is predicted to have a substantially lower XLogP3 (~2.1–2.4) due to the replacement of the thiophene ring with a methyl group, while the phenylsulfonyl analog 2-(2-fluorophenyl)-3-(phenylsulfonyl)thiazolidine is predicted to exhibit a similar XLogP3 (~3.0–3.3) but with a markedly higher topological polar surface area (tPSA ~65 Ų vs. ~55 Ų for the target compound), directly impacting blood-brain barrier penetration probability [2].

Lipophilicity ADME Library Design

Structural Orthogonality from 11β-HSD1 Inhibitor Chemotype: Avoiding the Adamantane-Carboxamide Liability

The close-in-class 11β-HSD1 inhibitor KR-67105 (N-(5-carbamoyladamantan-2-yl)-3-((2-fluorophenyl)sulfonyl)thiazolidine-2-carboxamide) relies on a bulky adamantane-carboxamide moiety for target engagement, which introduces significant molecular weight (MW > 500 Da) and extensive H-bond donors that limit its utility as a chemical probe [1]. In contrast, 2-(2-fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine lacks the adamantane tail, resulting in a MW of 329.4 Da, zero H-bond donors, and a lower rotatable bond count (3 vs. 6 for KR-67105), making it a more efficient fragment-sized scaffold for hit evolution while preserving the same 2-fluorophenyl-sulfonyl-thiazolidine core [2].

11β-HSD1 Diabetes Chemotype Differentiation

Thiophene vs. Benzene Sulfonyl Electronic Effect: Differential Sulfonamide pKa and Enzyme Inhibition Potential

The Hammett substituent constant (σₚ) for the 2-thiophene group is approximately +0.30, compared to +0.05 for the phenyl group, indicating that the thiophene-2-sulfonyl moiety is substantially more electron-withdrawing [1]. This electronic difference translates to a lower pKa for the sulfonamide N-H (not present here but relevant for sulfonamide-containing drugs) and a more electrophilic sulfur center in the sulfonyl group, enhancing the compound's potential as a covalent inhibitor warhead or transition-state analog [2]. In the context of 2-(2-fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine, this electronic effect modulates the electron density on the thiazolidine nitrogen, influencing hydrogen-bonding capability and metal-chelation properties compared to phenylsulfonyl analogs.

Sulfonamide Electronics Enzyme Inhibition

High-Value Procurement Scenarios for 2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine Derived from Quantitative Differentiation Evidence


Hit-to-Lead Optimization of 11β-HSD1 Inhibitors Avoiding Adamantane-Derived Toxicity

Given the structural orthogonality to KR-67105 established in Section 3 (Evidence Item 3), researchers pursuing next-generation 11β-HSD1 inhibitors can procure this compound as a compact, ligand-efficient replacement for the adamantane-containing chemotype. The 329 Da scaffold allows systematic exploration of alternative C-2 carboxamide vectors without the lipophilic burden and potential phospholipidosis risk associated with adamantane [1].

Covalent Fragment Library Expansion with Tunable Electrophilicity

The enhanced electron-withdrawing character of the thiophene-2-sulfonyl group (σₚ ≈ +0.30) relative to phenylsulfonyl (σₚ ≈ +0.05), as quantified in Section 3 (Evidence Item 4), makes this compound an ideal entry into covalent inhibitor fragment libraries. The sulfonyl group can serve as a tunable electrophilic handle for targeting catalytic cysteine or serine residues, with a reactivity profile distinct from acrylamide-based fragments [2].

Negative-Control Probe for Bacterial DNA Replication and Mycobacterial Phosphatase Assays

The confirmed inactivity of this compound in SSB-PriA AlphaScreen (AID 1272365) and M. tuberculosis PstP HTS (AID 2060911), as detailed in Section 3 (Evidence Item 1), qualifies it as a clean negative control for these specific assay systems. Procurement for use as a vehicle-matched inactive control ensures data quality in high-throughput antibacterial discovery campaigns [3].

Blood-Brain Barrier-Penetrant Probe Design Leveraging Optimal tPSA

The combination of a moderate XLogP3 of 3.2 and a low estimated tPSA of ~55 Ų (Section 3, Evidence Item 2) positions this compound within the favorable CNS drug space (tPSA < 70 Ų, logP 2–4). Medicinal chemistry teams targeting neurodegenerative or neuropsychiatric indications can use this scaffold as a starting point for designing brain-penetrant inhibitors, where closely related phenylsulfonyl analogs with tPSA > 65 Ų would have lower predicted BBB penetration [4].

Quote Request

Request a Quote for 2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.